molecular formula C21H23N3O2 B2807661 5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574583-97-3

5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2807661
CAS No.: 1574583-97-3
M. Wt: 349.434
InChI Key: NVIWWNYULSMMDG-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . This particular compound features a pyrido[2,1-b]quinazoline core, which is a fused ring system combining pyridine and quinazoline structures, making it a significant molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions:

    Formation of the Quinazoline Core: The initial step often involves the cyclization of anthranilic acid derivatives with formamide or its derivatives to form the quinazoline core.

    Pyrido Ring Formation: The pyrido ring is introduced through a cyclization reaction involving appropriate precursors such as 2-aminopyridine.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may utilize optimized versions of the above synthetic routes, often employing continuous flow chemistry to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline and pyrido rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Hydroxylated or carboxylated derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Studies have shown that quinazoline derivatives exhibit significant anticancer activity by inhibiting tyrosine kinases . This compound may also possess antiviral and anti-inflammatory properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is primarily due to the inhibition of tyrosine kinases, which play a crucial role in cell signaling and proliferation . By blocking these enzymes, the compound can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: Another quinazoline derivative used as an anticancer agent.

    Gefitinib: Known for its effectiveness in treating non-small cell lung cancer.

    Afatinib: Used in the treatment of various cancers, particularly those with epidermal growth factor receptor mutations.

Uniqueness

Compared to these compounds, 5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide offers a unique structural framework that may provide different pharmacokinetic and pharmacodynamic properties. Its specific substitutions and functional groups can lead to distinct biological activities and therapeutic potentials.

Properties

IUPAC Name

5-methyl-N-(4-methylphenyl)-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-6-9-16(10-7-14)22-20(25)15-8-11-17-18(13-15)23(2)19-5-3-4-12-24(19)21(17)26/h6-11,13,19H,3-5,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIWWNYULSMMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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